molecular formula C26H24N4O2S2 B2967325 2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one CAS No. 950449-36-2

2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Cat. No.: B2967325
CAS No.: 950449-36-2
M. Wt: 488.62
InChI Key: BIYOGFLTMCBZNJ-UHFFFAOYSA-N
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Description

2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic compound that features a combination of thiazole, pyridazine, and tetrahydroquinoline moieties

Scientific Research Applications

    Medicinal Chemistry: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The compound could be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl, 4-methyl-1,3-thiazole, and pyridazine derivatives. The synthesis may involve:

    Formation of the thiazole ring: This can be achieved through the reaction of 4-methoxyphenyl isothiocyanate with an appropriate amine.

    Pyridazine ring synthesis: This can be synthesized via cyclization reactions involving hydrazine derivatives.

    Coupling reactions: The thiazole and pyridazine rings are then coupled using sulfur-containing reagents to form the desired sulfanyl linkage.

    Formation of the tetrahydroquinoline moiety: This can be synthesized through hydrogenation reactions of quinoline derivatives.

    Final coupling: The tetrahydroquinoline moiety is then coupled with the previously synthesized intermediate to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyridazine or thiazole rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The thiazole and pyridazine rings may play a crucial role in binding to these targets, while the tetrahydroquinoline moiety may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1) and sulfathiazole.

    Pyridazine derivatives: Compounds like pyridazine itself and its derivatives used in pharmaceuticals.

    Tetrahydroquinoline derivatives: Compounds such as tetrahydroquinoline itself and its derivatives used in various chemical applications.

Uniqueness

The uniqueness of 2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one lies in its combination of three distinct heterocyclic moieties, which may confer unique chemical and biological properties not found in simpler compounds.

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O2S2/c1-17-25(34-26(27-17)19-9-11-20(32-2)12-10-19)21-13-14-23(29-28-21)33-16-24(31)30-15-5-7-18-6-3-4-8-22(18)30/h3-4,6,8-14H,5,7,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYOGFLTMCBZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NN=C(C=C3)SCC(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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